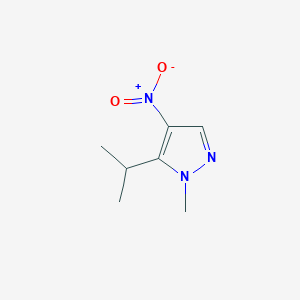

1-Methyl-4-nitro-5-propan-2-ylpyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methyl-4-nitro-5-propan-2-ylpyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been studied extensively.

Aplicaciones Científicas De Investigación

Hydrogen Bonding Structures Methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate exhibits a polarized structure in the nitroaniline portion, forming chains of edge-fused rings through hydrogen bonding. This property is significant for understanding molecular interactions in crystalline structures (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

Coordination Compounds and Biological Interactions Ni(II) complexes with Schiff base ligands involving 1-methyl-1H-pyrazole derivatives demonstrate interactions with DNA and proteins. These interactions have implications for understanding the antitumor capacities of such complexes (Yu, Zhang, Yu, Huang, Bian, & Liang, 2017).

Reactivity with Ammonia and Amines The derivative N-methyl-3,4,5-trinitropyrazole reacts with thiols, phenols, oximes, ammonia, amines, and NH-azoles, showcasing diverse chemical reactivity, which is crucial for synthetic chemistry applications (Dalinger, Vatsadze, Shkineva, Popova, Shevelev, & Nelyubina, 2013).

Antimicrobial Effects of Metal Complexes Silver(I) and Bismuth(III) complexes with secnidazole-derived Schiff base ligands exhibit antimicrobial effects, which are enhanced due to the bio-reduction of the nitro group. This has implications for antimicrobial drug development (Oliveira, Ferreira, Farias, Magalhães, Teixeira, & Beraldo, 2019).

Crystal Structures and Molecular Electronics Methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate exhibits a polarized molecular-electronic structure, important for understanding the crystalline and electronic properties of such molecules (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Computational Chemistry in Drug Discovery Studies of various nitro-1H-pyrazole derivatives in computational chemistry provide insights into their potential as antibacterial, anti-inflammatory, and antinociceptive agents (Bassyouni, All, Haggag, Mahmoud, Sarhan, & Abdel-Rehim, 2012).

Intracellular Uptake and Spectroscopy Pyrazole-based polydentate ligands and their coordination compounds exhibit unique spectral characteristics and intracellular uptake, relevant to medicinal and biological chemistry (Zhang, Yin, Dou, Zhou, & She, 2008).

Intramolecular H-Bonding Impact Intramolecular hydrogen bonding in pyrazole derivatives affects their reactivity, highlighting the importance of molecular interactions in organic synthesis and pharmaceutical development (Szlachcic, Uchacz, Gryl, Danel, Wojtasik, Kolek, Jarosz, & Stadnicka, 2020).

Propiedades

IUPAC Name |

1-methyl-4-nitro-5-propan-2-ylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-5(2)7-6(10(11)12)4-8-9(7)3/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUDZNKJBGMHIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=NN1C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-nitro-5-propan-2-ylpyrazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]phenyl}ethan-1-one](/img/structure/B2377475.png)

![3,4-Dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol](/img/structure/B2377477.png)

![2-{2-azaspiro[5.5]undec-8-en-2-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2377482.png)

![5-((2-chloro-6-fluorobenzyl)thio)-3-(4-ethoxyphenyl)-6-methyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2377483.png)

![Ethyl 6-acetyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2377484.png)

![1-[3-(Triazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2377487.png)